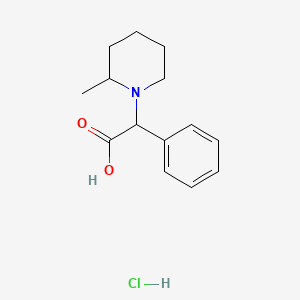

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Trimethoxyphenyl (TMP) group, which is a part of the compound you mentioned, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . The specific molecular structure of “4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine” is not available in the retrieved papers.Scientific Research Applications

Synthesis and Characterization

- Benzodiazepines, including 4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives, are synthesized for their varied pharmacological activities. Research has focused on creating enhanced pharmacological agents, with these compounds also finding applications in industries, such as dyes for photography and anti-inflammatory agents. The synthesis of these derivatives involves heteroaromatic ketones, showcasing the chemical versatility and adaptability of these compounds for different applications (Jung et al., 2007).

Anticancer Properties

- Certain 2,3-dihydro-1,5-benzodiazepine derivatives have demonstrated potent anticancer activity, particularly against breast cancer cell lines, highlighting their potential in medicinal chemistry for therapeutic applications (Odame et al., 2021).

Antioxidant and Antifungal Activities

- The antioxidant activity and lipid peroxidation inhibition of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been investigated, with certain compounds showing potential as antioxidants and lipid peroxidation inhibitors, which could be explored further for therapeutic uses (Neochoritis et al., 2010).

Corrosion Inhibition

- Benzodiazepines have been studied for their corrosion inhibition properties on mild steel in acidic mediums, indicating their potential industrial applications outside of pharmacology (Sasikala et al., 2017).

Antimicrobial Activities

- The synthesis and evaluation of novel 1,5-benzodiazepine derivatives have shown that some compounds possess significant antimicrobial activities, providing a promising avenue for the development of new antimicrobial agents (Pant et al., 2021).

properties

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,19H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCVBSSENYQYSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3NCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587634 |

Source

|

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

CAS RN |

59902-16-8 |

Source

|

| Record name | 4-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)